molecular formula C5H4ClNO B1586861 3-Chloro-4-hydroxypyridine CAS No. 89284-20-8

3-Chloro-4-hydroxypyridine

Cat. No.: B1586861
CAS No.: 89284-20-8
M. Wt: 129.54 g/mol
InChI Key: NKEYLLFRPHHBOQ-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxypyridine is a chemical compound with the molecular formula C5H4ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. It is a solid at room temperature and has a boiling point of approximately 204-205°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-hydroxypyridine can be synthesized through several methods. One common method involves the chlorination of 4-hydroxypyridine using sulfuryl chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination . Another method involves the use of phosphoryl chloride, which also results in the formation of 3,4-dichloropyridine under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation: Products include pyridone derivatives.

    Reduction: Products include pyridinol derivatives.

Scientific Research Applications

3-Chloro-4-hydroxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxypyridine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

  • 2-Chloropyridine
  • 3-Chloropyridine
  • 4-Chloropyridine

Comparison: 3-Chloro-4-hydroxypyridine is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its isomers. For instance, 2-Chloropyridine and 4-Chloropyridine primarily undergo substitution reactions, while this compound can also participate in oxidation and reduction reactions .

Properties

IUPAC Name

3-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEYLLFRPHHBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376583
Record name 3-chloro-4-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89284-20-8
Record name 3-chloro-4-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-hydroxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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